
Bismuth citrate
Übersicht
Beschreibung
Vorbereitungsmethoden
Direct Precipitation Method Using Bismuth Nitrate and Citrate Solutions
The most widely documented industrial method involves the reaction between bismuth nitrate and citrate salts (e.g., sodium citrate) in aqueous media. According to CN103864605A, this one-step synthesis achieves yields exceeding 98% under optimized conditions .
Reaction Mechanism and Stoichiometry
The process relies on the stoichiometric interaction of ions with citrate anions () under controlled pH and temperature. The molar ratio of bismuth nitrate to citrate is critical, with a 1:1.01–1.3 ratio minimizing unreacted precursors while preventing citrate excess from complicating purification . The general reaction is:
3\text{)}3 + \text{C}6\text{H}5\text{O}7\text{Na}3 \rightarrow \text{BiC}6\text{H}5\text{O}7 + 3\text{NaNO}3
Process Parameters and Optimization
Key variables influencing yield and purity include:
Parameter | Optimal Range | Effect on Product |
---|---|---|
Temperature | 60–80°C | Higher temps accelerate reaction |
Reaction Time | 1–6 hours | Prolonged duration ensures completion |
Agitation Speed | 50–250 rpm | Prevents localized concentration |
pH | 2.9–5.0 | Maintains citrate solubility |
Data from Example 2 of CN103864605A demonstrate that reacting 3900 g of 18.25% with sodium citrate at 80°C for 1 hour yields 707.3 g of product (98.6% yield) with 52.43% bismuth content . Extending the reaction to 4 hours at 70°C marginally improves purity to 52.49% Bi .
Post-Synthesis Processing
Post-reaction steps include:
-
Decantation : Removal of supernatant containing residual nitrate ions.
-
Washing : Purified water (600 mL per 500 g precursor) eliminates soluble byproducts.
-
Drying : Vacuum drying at ≤0.8 MPa and 90°C for 8 hours ensures minimal thermal degradation .
Ammonium Complexation for Pharmaceutical Formulations
GB2236479A details an alternative approach for producing orally administrable bismuth ammonium citrate, emphasizing solubility and bioavailability .
Stepwise Ammonia Addition
The method involves incremental addition of ammonia () to a slurry of this compound powder in water (20% of final volume). Clarification of the mixture indicates full complexation, yielding a solution containing 20–27% w/v this compound . The reaction proceeds as:
6\text{H}5\text{O}7 + \text{NH}3 \rightarrow [\text{Bi(NH}3\text{)}x(\text{C}6\text{H}5\text{O}_7)]^{n-}
Formulation Enhancements
To improve stability and palatability, the patent recommends:
-
Sweeteners : Sucrose syrup (30–50% w/v) masks metallic taste.
-
Preservatives : Benzoates or sorbates prevent microbial growth.
-
Flavoring Agents : Peppermint or citrus extracts enhance patient compliance .
A representative formulation contains 235 mg this compound per 5 mL, achieving therapeutic concentrations for Campylobacter pylori eradication .
Structural and Spectroscopic Characterization
Comparative studies of solid-state bismuth citrates reveal structural diversity dependent on synthesis conditions. Crystalline products often feature polymeric networks with bridging citrate ligands, as shown by X-ray diffraction .
Thermal Stability Analysis
Thermogravimetric analysis (TGA) under atmosphere shows:
-
Dehydration : 50–150°C (5–8% mass loss).
-
Citrate Decomposition : 200–400°C (exothermic peaks at 280°C).
Infrared Spectral Features
Key IR absorptions (cm⁻¹) include:
-
1590–1610: Asymmetric carboxylate stretching.
-
1400–1420: Symmetric carboxylate stretching.
Industrial-Scale Challenges and Solutions
Nitrate Byproduct Management
The direct precipitation method generates 3 moles of per mole of this compound. Economical nitrate removal strategies include:
-
Ion Exchange : Strong-base resins (e.g., Amberlite IRA-400) reduce nitrate to <10 ppm.
-
Crystallization : Cooling spent liquor to 5°C precipitates 95% of nitrates .
Particle Size Control
Pharmaceutical-grade this compound requires D(50) < 50 μm. Patent CN103864605A achieves this via:
-
High-Shear Mixing : 250 rpm agitation during precipitation.
Regulatory Compliance and Quality Assurance
All documented methods emphasize adherence to pharmacopeial standards:
Parameter | USP35 Requirement | Typical Result |
---|---|---|
Bismuth Content | 50–54% | 52.4–52.5% |
Heavy Metals | <20 ppm | <5 ppm |
Loss on Drying | <2% | 0.8–1.2% |
Batch analyses from Example 3 (CN103864605A) show 98.7% yield with 52.41% Bi, confirming reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bismuth citrate can undergo oxidation reactions, forming various bismuth oxides.
Reduction: It can be reduced to metallic bismuth under certain conditions.
Substitution: this compound can participate in substitution reactions, where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution Reactions: These reactions often involve ligands like ammonia or other organic acids.
Major Products:
Bismuth Oxides: Formed during oxidation reactions.
Metallic Bismuth: Produced during reduction reactions.
Substituted Bismuth Compounds: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- This compound is a key component in antiulcer drugs and is used to treat gastrointestinal disorders .
Industry:
Wirkmechanismus
Bismuth citrate exerts its effects through multiple mechanisms:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Bismuth Compounds
Structural and Functional Differences
Pharmacokinetic Profiles
|-------------------------|----------------------------------|----------------------------------|------------------------------------| | Cmax (ng/mL) | Not reported | 25.6 ± 29.4 (Test) | ~50–100 (estimated) | | Tmax (h) | 0.5–1 (degradation-dependent) | 0.5 | 1–2 | | Half-life (h) | Variable (pH-dependent) | 6.6 | 8–12 | | Absorption Pathway | Iron transport/FecA receptors | Passive diffusion | Passive diffusion + active transport |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing bismuth citrate in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting bismuth salts (e.g., Bi(NO₃)₃) with citric acid under controlled pH and temperature. Characterization requires:
- X-ray diffraction (XRD) to confirm crystallinity and phase purity.
- FTIR spectroscopy to identify citrate ligand coordination .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways.
- Solubility testing in water, methanol, and DMSO (common solvents for further applications) .
- Data Table :
Property | Observation (this compound) | Method Used | Reference |
---|---|---|---|
Solubility in water | Low | Gravimetric | |
Thermal stability | Stable up to 200°C | TGA |
Q. How do researchers ensure reproducibility in this compound-based experiments?
- Methodological Answer : Reproducibility hinges on:
- Standardized synthesis protocols (e.g., molar ratios, pH control).
- Detailed documentation of reaction conditions (time, temperature, stirring rate).
- Cross-validation using multiple analytical techniques (e.g., XRD and NMR for structural confirmation) .
- Common Pitfalls : Variability in citrate ligand binding modes can lead to inconsistent results. Mitigate by repeating experiments under identical conditions and reporting deviations .
Advanced Research Questions
Q. What mechanisms underlie the pH-dependent solubility of this compound, and how can this be exploited in drug delivery systems?
- Methodological Answer :
- Mechanism : this compound forms insoluble polynuclear complexes at neutral pH but dissolves in acidic environments (e.g., stomach pH). This property is leveraged for targeted drug release .
- Experimental Design :
Conduct pH-solubility profiling using titration assays.
Use dynamic light scattering (DLS) to monitor particle size changes across pH gradients.
Validate with in vitro dissolution studies simulating gastrointestinal conditions .
- Data Contradiction Note : Some studies report anomalous solubility in polar aprotic solvents (e.g., DMSO), necessitating re-evaluation of coordination chemistry .
Q. How can conflicting data on this compound’s cytotoxicity be resolved in biomedical research?
- Methodological Answer : Contradictions often arise from:
- Cell line variability : Test across multiple cell types (e.g., HEK293 vs. HepG2).
- Dosage thresholds : Perform dose-response curves to identify safe vs. toxic concentrations.
- Assay interference : Bismuth’s optical properties may skew colorimetric assays (e.g., MTT). Use alternative methods like flow cytometry or ATP-based luminescence .
- Case Study : A 2023 study found discrepancies in LD₅₀ values due to inconsistent particle dispersion methods. Standardize sonication protocols to minimize aggregation .
Q. What advanced spectroscopic techniques are suitable for probing this compound’s coordination chemistry?
- Methodological Answer :
- Extended X-ray absorption fine structure (EXAFS) : Resolves Bi-O bond lengths and coordination numbers.
- Solid-state NMR : Identifies citrate ligand conformation in the crystalline lattice.
- Raman spectroscopy : Detects citrate vibrational modes influenced by metal binding .
- Data Table :
Technique | Application | Limitations |
---|---|---|
EXAFS | Local atomic structure | Requires synchrotron access |
Solid-state NMR | Ligand dynamics | Low sensitivity for Bi |
Q. How can computational modeling complement experimental studies of this compound’s reactivity?
- Methodological Answer :
- Density functional theory (DFT) : Predicts stable coordination geometries and electronic properties.
- Molecular dynamics (MD) : Simulates solvent interaction and dissolution kinetics.
- Validation : Compare computational results with experimental XRD and spectroscopic data .
Q. Guidelines for Data Interpretation
- Contradiction Analysis : Use systematic reviews (PICOT framework) to contextualize findings. For example:
- Ethical Reporting : Disclose synthesis batch variations and instrument calibration details to enhance reproducibility .
Eigenschaften
CAS-Nummer |
813-93-4 |
---|---|
Molekularformel |
C6H8BiO7 |
Molekulargewicht |
401.10 g/mol |
IUPAC-Name |
5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI-Schlüssel |
VQPCQWLJWPSVAC-UHFFFAOYSA-N |
SMILES |
C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi] |
Key on ui other cas no. |
813-93-4 |
Synonyme |
Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.